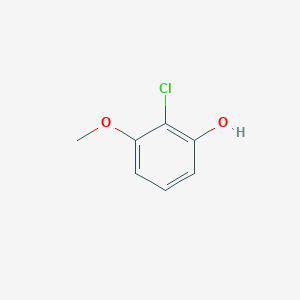
5-Chloro-2,8-dimethylquinoline-3-carboxylic acid
Descripción general
Descripción
“5-Chloro-2,8-dimethylquinoline-3-carboxylic acid” is a chemical compound with the linear formula C12H10ClNO2 .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2,8-dimethylquinoline-3-carboxylic acid” is represented by the formula C12H10ClNO2 .Physical And Chemical Properties Analysis
The compound “5-Chloro-2,8-dimethylquinoline-3-carboxylic acid” is a solid . Its empirical formula is C14H14ClNO2 and it has a molecular weight of 263.72 .Aplicaciones Científicas De Investigación
Phosphorescent Emissions
- Phosphorescent Emissions in Copper(I) Complexes : This compound, as part of a family of quinoline carboxylic acids, contributes to the formation of pseudotetrahedral complexes with copper(I), exhibiting extraordinary photophysical properties. These complexes demonstrate significant emission quantum yield and prolonged excited lifetimes in both solid state and solution, suggesting potential applications in photophysical and photochemical devices (Małecki et al., 2015).
Luminescent Properties
- Luminescent Properties in Ruthenium(II) Complexes : Similar to its role in copper(I) complexes, this compound forms part of the structure in luminescent ruthenium(II) complexes. These complexes display a range of emission colors and exhibit interactions between ligand-centered and metal to ligand charge transfer states, which are important for their luminescent properties (Maroń et al., 2016).
Synthesis and Characterization of Derivatives
- Synthesis of Novel Quinoline Derivatives : The compound plays a key role in the synthesis of novel quinoline derivatives, which have been evaluated for various activities, including antimicrobial properties. Its versatility in forming various complex structures makes it valuable in synthetic chemistry (Marvadi et al., 2020).
Metabolic Pathways
- Microbial Metabolism Studies : Research involving this compound has helped in understanding the metabolic pathways of certain bacteria, such as Pseudomonas species. These studies are crucial for insights into microbial degradation processes and potential bioremediation applications (Tibbles et al., 1989).
Chemical Synthesis and Reactions
- Chemical Synthesis and Reactions : Its role in various chemical reactions has been studied extensively, contributing to the synthesis of a wide range of compounds and providing a deeper understanding of reaction mechanisms in organic chemistry (Ukrainets et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-2,8-dimethylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-6-3-4-10(13)9-5-8(12(15)16)7(2)14-11(6)9/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGJKLOQJDLYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589103 | |
| Record name | 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948294-07-3 | |
| Record name | 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R)-2-[4-[(4-Methyl-1-piperazinyl)carbonyl]phenoxy]-3,3-diethyl-N-[(1S)-1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide](/img/structure/B1368967.png)


![2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1368974.png)






